molecular formula C16H25FN2O4S B2666148 3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-57-6

3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2666148
CAS RN: 953208-57-6
M. Wt: 360.44
InChI Key: RXFXNBRDQFZKJV-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzenesulfonamide” part of the name) with various substituents attached, including a fluorine atom, methoxy groups, and a piperidine ring .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .

Scientific Research Applications

Mechanism of Action

If this compound is a type of sulfonamide antibiotic, it would likely work by inhibiting the growth of bacteria. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a vital nutrient for bacteria .

Future Directions

The study of sulfonamides and their derivatives is a very active field, due to their medicinal importance. Future research could involve studying the biological activity of this compound, developing more efficient synthesis methods, or investigating its potential uses in other fields .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O4S/c1-22-10-9-19-7-5-13(6-8-19)12-18-24(20,21)14-3-4-16(23-2)15(17)11-14/h3-4,11,13,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFXNBRDQFZKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

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